molecular formula C16H16F2N4O B2879010 2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034326-81-1

2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No.: B2879010
CAS No.: 2034326-81-1
M. Wt: 318.328
InChI Key: VPMFLOLRLWQKEJ-UHFFFAOYSA-N
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Description

This compound is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a cyclization reaction. The 2,6-difluorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, a cyclopropyl group, and a 2,6-difluorophenyl group. The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

As a pyrazine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in substitution reactions, or the pyrazine ring could be modified through reactions such as oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility .

Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

Research has shown that derivatives of pyrazoles, such as 2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide, can act as inhibitors of photosynthetic electron transport. These compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating a potential application in the study of photosynthesis and possibly in the development of herbicides with specific modes of action. Some of these compounds exhibited inhibitory properties in the micromolar range, comparable to those of commercial herbicides like diuron, lenacil, and hexazinone. This suggests their potential utility in agricultural research and development (Vicentini et al., 2005).

Synthesis of Pyrazole Derivatives

The chemical structure of this compound lends itself to various synthetic routes, leading to the creation of structurally diverse pyrazole derivatives. One such method involves the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines under the influence of a Brönsted acid, demonstrating a strategy for synthesizing 1,3,5-trisubstituted pyrazoles. This approach provides access to a wide array of pyrazole derivatives, which could have numerous applications in medicinal chemistry and drug design due to the versatile biological activities associated with pyrazole cores (Xue et al., 2016).

Material Science Applications

Derivatives of pyrazoles, including this compound, may find applications in material science, particularly in the development of polymers. Research on aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups indicates that these compounds can be synthesized with high solubility in organic solvents and exhibit significant thermal stability. This opens avenues for their use in advanced materials, including those requiring specific electrical or mechanical properties, as well as thermal resistance (Kim et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential uses. This could include testing its biological activity, or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-cyclopropyl-N-(2,6-difluorophenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O/c17-12-2-1-3-13(18)15(12)19-16(23)21-6-7-22-11(9-21)8-14(20-22)10-4-5-10/h1-3,8,10H,4-7,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMFLOLRLWQKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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